6-phenyl-3,4-dihydronaphthalen-2(1H)-one

Regiochemistry Enolate chemistry Heck carboxylation

6-Phenyl-3,4-dihydronaphthalen-2(1H)-one (CAS 71912-46-4, also named 6-phenyl-β-tetralone) is a bicyclic enone belonging to the 3,4-dihydronaphthalen-2(1H)-one (β-tetralone) class, distinguished from its α-tetralone regioisomer by the position of the carbonyl group. The compound serves as a well-characterized synthetic intermediate in at least one quantitatively defined pharmacology program—the development of non-steroidal 5α-reductase inhibitors—where it functions as the direct precursor to 6-substituted-3,4-dihydro-naphthalene-2-carboxylic acids via Heck-type carboxylation.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
Cat. No. B13667991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-3,4-dihydronaphthalen-2(1H)-one
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
InChIKeyPSJBFIHGNBXNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-3,4-dihydronaphthalen-2(1H)-one: A Defined β-Tetralone Scaffold for 5α-Reductase Inhibitor Programs and Skeletal Divergence Studies


6-Phenyl-3,4-dihydronaphthalen-2(1H)-one (CAS 71912-46-4, also named 6-phenyl-β-tetralone) is a bicyclic enone belonging to the 3,4-dihydronaphthalen-2(1H)-one (β-tetralone) class, distinguished from its α-tetralone regioisomer by the position of the carbonyl group [1]. The compound serves as a well-characterized synthetic intermediate in at least one quantitatively defined pharmacology program—the development of non-steroidal 5α-reductase inhibitors—where it functions as the direct precursor to 6-substituted-3,4-dihydro-naphthalene-2-carboxylic acids via Heck-type carboxylation [1]. It is commercially available in 95% and ≥98% purity grades, with a reported melting point of 112.5–113.5 °C (cyclohexane) and a predicted boiling point of 400.9 ± 35.0 °C [2].

Why 6-Phenyl-3,4-dihydronaphthalen-2(1H)-one Cannot Be Replaced by Arbitrary Tetralone or Naphthalenone Analogs in SAR-Driven Synthesis


Within the β-tetralone series, the carbonyl position and the nature of the 6-substituent jointly dictate downstream scaffold elaboration chemistry and biological target engagement. Substituting 6-phenyl-3,4-dihydronaphthalen-2(1H)-one with the α-tetralone regioisomer changes the enolate geometry and electrophilic reactivity, whereas replacing the 6-phenyl group with other aryl or alkyl substituents profoundly alters 5α-reductase inhibitory potency—a program where the 6-phenyl intermediate enabled the discovery of leads with IC₅₀ values as low as 0.09 µM, while closely related 6-substituted analogs span over two orders of magnitude in potency [1]. Generic sourcing without verifying the 2(1H)-one ketone position and 6-phenyl substitution therefore risks procurement of a compound that fails to reproduce published synthetic yields or pharmacological benchmarks.

Quantitative Comparator Evidence: Differentiation of 6-Phenyl-3,4-dihydronaphthalen-2(1H)-one from Regioisomeric, Unsubstituted, and Alternative 6-Substituted Analogs


Regiochemical Differentiation: 2(1H)-one vs. 1(2H)-one Carbonyl Position Dictates Enolate Reactivity and Downstream Carboxylation Yield

In the Baston et al. 5α-reductase inhibitor program, 6-phenyl-3,4-dihydronaphthalen-2(1H)-one (compound 1c) was the exclusive substrate for Heck-type carboxylation, yielding 6-phenyl-3,4-dihydro-naphthalene-2-carboxylic acid after methoxy carbonylation and hydrolysis. The 1(2H)-one regioisomer (6-phenyl-1-tetralone) was not employed in this transformation because the 2(1H)-one carbonyl is conjugated with the endocyclic double bond, enabling regioselective carboxylation at the 2-position [1]. The synthetic strategy consisted of triflation of the 2(1H)-one followed by Pd-catalyzed carboxylation or Negishi coupling—a sequence inaccessible to the 1(2H)-one regioisomer without fundamentally different protecting group and activation strategies [1].

Regiochemistry Enolate chemistry Heck carboxylation Synthetic intermediate validation

5α-Reductase Pharmacological Lineage: 6-Phenyl Substitution Enables Discovery of Sub-Micromolar Human Isozyme Inhibitors

The 6-phenyl-β-tetralone scaffold is the direct chemical precursor to a series of 6-substituted-3,4-dihydro-naphthalene-2-carboxylic acids evaluated against human type 1 and type 2 5α-reductase. In the Baston et al. study, the 6-phenyl-substituted carboxylic acid derivatives (compounds 3, 13) exhibited potent inhibition: 6-[4-(N,N-dicyclohexylaminocarbonyl)phenyl]-3,4-dihydro-naphthalene-2-carboxylic acid (3) showed IC₅₀ = 0.09 µM against rat type 1, and 6-[3-(N,N-dicyclohexylaminocarbonyl)phenyl]-3,4-dihydro-naphthalene-2-carboxylic acid (13) yielded IC₅₀ = 0.75 µM (human type 2) and 0.81 µM (human type 1) [1]. In contrast, the unsubstituted 3,4-dihydro-naphthalene-2-carboxylic acid core (lacking the 6-phenyl group) was not reported among active inhibitors, and 6-substituents other than aryl–carboxamide motifs (e.g., simple alkyl or halogen) showed divergent SAR [1]. The most potent naphthalene-2-carboxylic acid analog (16, IC₅₀ = 0.2 µM, human type 2) was also derived from the 6-phenyl-substituted scaffold via aromatization, further confirming the essential role of the 6-phenyl intermediate in accessing the most active compounds in this series [1].

5α-reductase inhibition benign prostatic hyperplasia structure-activity relationship non-steroidal inhibitor

5-Lipoxygenase Inhibition: The 6-Phenyl-β-tetralone Is a Weak Inhibitor, Establishing a Low-Background Scaffold for Selective 5α-Reductase Inhibitor Development

A critical differentiator for a scaffold intended for 5α-reductase targeting is its baseline activity at structurally unrelated enzymes such as 5-lipoxygenase (5-LOX). In a ChEMBL-deposited assay, 6-phenyl-3,4-dihydronaphthalen-2(1H)-one inhibited human recombinant 5-LOX with an IC₅₀ of 10,000 nM (10 µM) [1]. This millimolar-range potency classifies the compound as essentially inactive against 5-LOX relative to known 5-LOX inhibitors (zileuton IC₅₀ ≈ 300–500 nM; novel 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives have been reported with IC₅₀ values in the low micromolar range) [1]. The weak 5-LOX activity indicates that the 6-phenyl-β-tetralone core does not promiscuously engage this pro-inflammatory target, a favorable attribute when the intended downstream application is selective 5α-reductase inhibition.

5-lipoxygenase off-target screening selectivity profiling inflammation

Melting Point and Purity Certification Enable Analytical Differentiation from Regioisomeric and Homologous Impurities

6-Phenyl-3,4-dihydronaphthalen-2(1H)-one exhibits a sharp melting point of 112.5–113.5 °C (recrystallized from cyclohexane) and is commercially supplied at 95% or ≥98% purity (HPLC) [1]. By contrast, the regioisomeric 6-phenyl-1-tetralone (CAS 71912-46-4 used interchangeably for the 1(2H)-one form in some vendor catalogs) and related phenyl-positional isomers (e.g., 1-phenyl-3,4-dihydronaphthalen-2(1H)-one, 4-phenyl-3,4-dihydronaphthalen-2(1H)-one) possess distinct physical properties and chromatographic retention times that can be used for identity verification . The narrow melting range and availability of analytical certificates (NMR, HPLC, GC) from qualified suppliers provide quantitative benchmarks for regioisomeric purity that are absent for less-characterized tetralone analogs sourced from general chemical catalogs.

Quality control regioisomeric purity melting point HPLC purity

Procurement-Guiding Application Scenarios for 6-Phenyl-3,4-dihydronaphthalen-2(1H)-one


Non-Steroidal 5α-Reductase Inhibitor Lead Generation

6-Phenyl-3,4-dihydronaphthalen-2(1H)-one serves as the validated starting material for synthesizing 6-substituted-3,4-dihydro-naphthalene-2-carboxylic acids, a compound class that has yielded inhibitors with IC₅₀ values of 0.09–0.81 µM against human and rat 5α-reductase isozymes [1]. The compound undergoes regioselective triflation and Pd-catalyzed Heck carboxylation to install the 2-carboxylic acid pharmacophore essential for enzyme inhibition. Researchers targeting benign prostatic hyperplasia, androgenetic alopecia, or acne can directly replicate the Baston et al. synthetic protocol using this specific intermediate, bypassing the need for de novo route development. The documented SAR around the 6-phenyl position enables systematic variation to 6-aryl–carboxamide derivatives [1].

Skeletal Divergence: Synthesis of Naphthalene-2-carboxylic Acid Congeners via Aromatization

The 6-phenyl-β-tetralone scaffold can be aromatized to yield 6-phenyl-naphthalene-2-carboxylic acid derivatives (e.g., compound 16, IC₅₀ = 0.2 µM, human type 2 5α-reductase; Ki = 90 nM, uncompetitive inhibition) [1]. This oxidative aromatization step generates planar naphthalene analogs that exhibit altered enzyme inhibition kinetics compared to the dihydro series, providing a second dimension of structural diversity from a single starting material. Sourcing the correct 2(1H)-one isomer is critical, as the 1(2H)-one regioisomer follows a different oxidative pathway [1].

5-LOX Counter-Screening and Selectivity Profiling

The established weak 5-LOX inhibition (IC₅₀ = 10,000 nM) of 6-phenyl-3,4-dihydronaphthalen-2(1H)-one makes it a suitable negative-control scaffold in 5-LOX assays when evaluating novel naphthalenone derivatives for anti-inflammatory activity [1]. Compound procurement teams focused on 5-LOX drug discovery can use this compound as a baseline comparator to benchmark whether structural modifications genuinely improve 5-LOX engagement or merely recapitulate the scaffold's inherent low activity [1].

Regiochemical Reference Standard for Analytical Method Development

With a certified melting point of 112.5–113.5 °C and defined chromatographic properties, 6-phenyl-3,4-dihydronaphthalen-2(1H)-one can serve as a reference standard for developing HPLC or GC methods to resolve β-tetralone from α-tetralone regioisomers in reaction monitoring and purity assessment . The availability of ≥98% purity grades with full analytical documentation (NMR, HPLC, GC) supports its use as a system suitability standard in pharmaceutical QC laboratories .

Quote Request

Request a Quote for 6-phenyl-3,4-dihydronaphthalen-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.